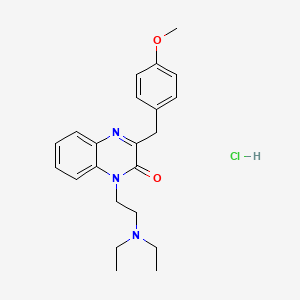

Caroverine Hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNWTJUIMRLKBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23465-76-1 (Parent) |

Source

|

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20971127 |

Source

|

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-05-5, 23465-76-1 |

Source

|

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caroverine Hydrochloride and its Interaction with Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a compound of significant interest due to its multifaceted pharmacological profile, particularly its modulatory effects on the glutamatergic system. Initially developed as an antispasmodic agent, its neuroprotective and therapeutic potential in conditions such as tinnitus is increasingly attributed to its interaction with ionotropic glutamate (B1630785) receptors. This technical guide provides an in-depth overview of the mechanism of action of Caroverine hydrochloride on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It summarizes the available pharmacological data, details key experimental methodologies for its study, and visualizes its signaling pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of NMDA receptors, leads to excitotoxicity, a process implicated in a variety of neurological disorders.[1] Caroverine has been identified as an antagonist of both NMDA and non-NMDA glutamate receptors, in addition to its activity as a calcium channel blocker.[2][3] This dual action on the glutamatergic system and calcium homeostasis positions Caroverine as a promising candidate for therapeutic intervention in excitotoxicity-related pathologies.

Mechanism of Action at Glutamate Receptors

Caroverine exhibits a complex and concentration-dependent interaction with ionotropic glutamate receptors.

-

AMPA Receptors: At lower concentrations, Caroverine acts as a potent and competitive antagonist of AMPA receptors.[4] It competes with glutamate for the binding site on the receptor, thereby preventing channel opening and subsequent sodium influx.[5][6]

-

NMDA Receptors: At higher concentrations, Caroverine functions as a non-competitive antagonist of NMDA receptors.[4][6] This suggests that it binds to a site distinct from the glutamate recognition site, allosterically modulating the receptor to prevent ion flux, primarily of calcium.[5][6]

This dual antagonism allows Caroverine to effectively dampen excessive excitatory neurotransmission mediated by both major types of ionotropic glutamate receptors.

Quantitative Pharmacological Data

A significant challenge in the preclinical assessment of Caroverine is the limited availability of publicly accessible, direct quantitative data such as IC50 or Ki values for its activity at specific glutamate receptor subtypes.[5] The available information is largely qualitative and derived from functional assays.

| Parameter | Description | Receptor Target(s) | Experimental System/Species | Reference(s) |

| NMDA Receptor Antagonism | Non-competitive antagonist (at higher dosages) | NMDA Receptors | Guinea Pig Cochlear Afferents | [4][5] |

| AMPA Receptor Antagonism | Competitive antagonist | AMPA Receptors | Guinea Pig Cochlear Afferents | [4][5] |

| Calcium Channel Blockade | Class B calcium channel blocker | Voltage-Gated Calcium Channels | Not specified | [1][5] |

| Antioxidant Activity | Scavenges hydroxyl radicals | - | In vitro chemical assays | [5] |

Note: The lack of specific binding affinity or potency values (IC50/Ki) highlights a key area for future research to fully characterize the pharmacological profile of Caroverine.

Key Experimental Protocols

The following protocols are fundamental for investigating the mechanism of action of Caroverine on glutamate receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through glutamate receptors in response to agonist and antagonist application.

Objective: To characterize the effect of Caroverine on NMDA- and AMPA-mediated currents in neurons.

Methodology:

-

Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The intracellular solution will contain a physiological salt solution, and the extracellular solution will be an artificial cerebrospinal fluid (aCSF).

-

Whole-Cell Configuration: Establish a whole-cell recording from a target neuron.

-

Baseline Current Recording: Perfuse the cell with a solution containing a specific glutamate receptor agonist (e.g., NMDA and glycine (B1666218) for NMDA receptors, or AMPA for AMPA receptors) to evoke a baseline inward current.

-

Caroverine Application: Co-perfuse the cell with the agonist and varying concentrations of Caroverine.

-

Data Analysis: Record the current amplitude in the presence and absence of Caroverine to determine the extent of inhibition and construct a dose-response curve.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentrations ([Ca2+]i) resulting from NMDA receptor activation and its modulation by Caroverine.

Objective: To visualize and quantify the inhibitory effect of Caroverine on NMDA-induced calcium influx.

Methodology:

-

Cell Preparation and Dye Loading: Culture neurons on coverslips and incubate them with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters.

-

Baseline Fluorescence: Record the baseline fluorescence of the cells in a recording solution.

-

NMDA Application: Perfuse the cells with a solution containing NMDA and its co-agonist glycine to induce calcium influx.[5]

-

Caroverine Application: Pre-incubate the cells with Caroverine for a defined period, and then co-apply with NMDA and glycine.

-

Data Analysis: Measure the change in fluorescence intensity before and after NMDA application, with and without Caroverine, to quantify the inhibitory effect of Caroverine on calcium influx.[5]

In Vitro Neuroprotection Assay

This assay assesses the ability of Caroverine to protect neurons from excitotoxicity induced by excessive glutamate receptor activation.

Objective: To determine the neuroprotective efficacy of Caroverine against NMDA-induced cell death.

Methodology:

-

Cell Culture: Plate primary neurons or a neuronal cell line in 96-well plates.[5]

-

Pre-treatment: Treat the cells with various concentrations of Caroverine for a specified duration.[5]

-

Excitotoxic Insult: Expose the cells to a high concentration of NMDA or glutamate to induce excitotoxicity.[5]

-

Cell Viability Assessment: After the insult, assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.[5]

-

Data Analysis: Compare the viability of cells treated with Caroverine and NMDA to those treated with NMDA alone to determine the dose-dependent neuroprotective effect of Caroverine.[5]

Visualizations

Signaling Pathway of Caroverine at the NMDA Receptor

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caroverine - Ace Therapeutics [acetherapeutics.com]

- 4. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Caroverine Hydrochloride: A Competitive NMDA Receptor Antagonist for Neuroprotection and Tinnitus Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted pharmacological agent with significant antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides a comprehensive overview of caroverine hydrochloride's core mechanism of action as a competitive NMDA receptor antagonist, its chemical properties, and its effects on associated signaling pathways. The document details key experimental protocols for its characterization and presents available quantitative and qualitative data. While originally developed as an antispasmodic, caroverine's neuroprotective and therapeutic potential in conditions such as tinnitus is largely attributed to its modulation of glutamatergic neurotransmission.[3][4]

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, integral to synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity, a key pathological process in numerous neurological disorders. This compound has emerged as a compound of interest due to its ability to competitively and reversibly antagonize the NMDA receptor, thereby mitigating excitotoxic neuronal damage.[1][6] In addition to its primary action at the NMDA receptor, caroverine also exhibits antagonism at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, blockade of calcium channels, and antioxidant properties, contributing to its complex pharmacological profile.[2][4]

Chemical Properties of this compound

This compound is the hydrochloride salt of caroverine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-[2-(Diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-2(1H)-quinoxalinone monohydrochloride | |

| CAS Number | 55750-05-5 | [3][7] |

| Molecular Formula | C22H28ClN3O2 | [3] |

| Molecular Weight | 401.93 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action at the NMDA Receptor

Caroverine functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] This mechanism involves the direct competition of caroverine with the endogenous agonist glutamate, thereby preventing the conformational changes required for channel opening and the subsequent influx of Ca2+ ions.[1] At higher concentrations, non-competitive antagonism has also been observed.[6]

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of Ca2+ into the neuron. This increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways crucial for both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity. Key downstream effectors include calmodulin, Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the activation of transcription factors like CREB.[8][9] Caroverine, by blocking the initial Ca2+ influx, effectively dampens these downstream signaling events.

References

- 1. adooq.com [adooq.com]

- 2. This compound | NMDAR | GluR | iGluR | TargetMol [targetmol.com]

- 3. This compound | C22H28ClN3O2 | CID 3043582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound - CAS-Number 55750-05-5 - Order from Chemodex [chemodex.com]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Caroverine Hydrochloride: A Technical Guide to its Interaction with AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has been investigated for its neuroprotective and therapeutic properties, particularly in the context of inner ear disorders such as tinnitus.[1][2][3] Its mechanism of action is multifaceted, involving interactions with multiple neurotransmitter systems. While the user's query posited caroverine as a non-competitive AMPA receptor antagonist, a review of the available scientific literature indicates a consensus that caroverine acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4][5] At higher concentrations, it is also reported to function as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][4] This guide provides an in-depth analysis of the evidence regarding caroverine's interaction with AMPA receptors, details the experimental protocols used to characterize such interactions, and outlines the associated signaling pathways. A significant challenge in compiling this guide is the limited availability of publicly accessible, detailed quantitative data (e.g., IC₅₀, Kᵢ values) and specific experimental protocols from the foundational studies that first characterized caroverine's mode of antagonism at the AMPA receptor.

Caroverine Hydrochloride and AMPA Receptor Antagonism: An Evidence-Based Review

A competitive antagonist, by definition, binds to the same site on the receptor as the endogenous agonist (in this case, glutamate), thereby preventing the agonist from binding and activating the receptor.[3] This mode of inhibition can be overcome by increasing the concentration of the agonist. This is in contrast to a non-competitive antagonist, which binds to an allosteric (different) site on the receptor to prevent its activation, and its effect cannot be surmounted by increasing agonist concentration.

Differentiating Competitive vs. Non-Competitive Antagonism

The logical relationship between competitive and non-competitive antagonism at an AMPA receptor is illustrated in the following diagram.

Quantitative Data on Caroverine's Interaction with AMPA Receptors

A thorough review of the scientific literature reveals a notable absence of specific quantitative binding data for caroverine at AMPA receptors, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC₅₀). The following table summarizes the qualitative effects and highlights the missing quantitative data.

| Parameter | Value | Source / Comment |

| Mechanism of Action | Competitive Antagonist | [1][4][5] |

| Binding Site | Orthosteric (Glutamate binding site) | Inferred from competitive mechanism |

| IC₅₀ | Not Reported | - |

| Kᵢ | Not Reported | - |

| Kd | Not Reported | - |

Experimental Protocols for Characterizing AMPA Receptor Antagonism

To definitively characterize the nature and potency of an AMPA receptor antagonist like caroverine, specific experimental protocols are employed. While the detailed execution of these for caroverine is not publicly documented, the standard methodologies are well-established.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a gold-standard technique to functionally assess the effect of a compound on ion channels like the AMPA receptor.

Objective: To determine if caroverine's antagonism is competitive or non-competitive by analyzing its effect on the glutamate dose-response curve.

Methodology:

-

Cell Preparation: Neurons expressing AMPA receptors (e.g., cultured hippocampal or cortical neurons) are used.

-

Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.

-

Agonist Application: A series of increasing concentrations of glutamate or a specific AMPA receptor agonist (e.g., AMPA) are applied to the cell to generate a baseline dose-response curve.

-

Antagonist Application: The dose-response curve for the agonist is then re-determined in the presence of a fixed concentration of caroverine. This is repeated for several concentrations of caroverine.

-

Data Analysis (Schild Analysis): The data are analyzed using a Schild plot. For a competitive antagonist, increasing concentrations will cause a parallel rightward shift in the agonist dose-response curve, with no change in the maximum response. A Schild plot of log(dose ratio - 1) versus log[antagonist concentration] will yield a straight line with a slope of 1. The x-intercept provides the pA₂, a measure of the antagonist's affinity. A non-competitive antagonist will typically depress the maximum response.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a drug to its receptor.

Objective: To determine if caroverine competes with a radiolabeled AMPA receptor agonist or antagonist for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing AMPA receptors are isolated from brain tissue or cultured cells.

-

Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the AMPA receptor's glutamate binding site (e.g., [³H]AMPA).

-

Competition: A range of concentrations of unlabeled caroverine are added to the incubation mixture to compete with the radioligand for binding.

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of caroverine. The IC₅₀ value (the concentration of caroverine that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. A competitive interaction is indicated if caroverine displaces the radioligand from the orthosteric site.

AMPA Receptor Signaling Pathways

Caroverine's antagonism of AMPA receptors modulates downstream signaling cascades that are crucial for synaptic plasticity, neuronal excitability, and cell survival.

Upon binding of glutamate, AMPA receptors, which are ionotropic receptors, undergo a conformational change that opens an ion channel permeable to sodium (Na⁺) and, in the absence of the GluA2 subunit, calcium (Ca²⁺) ions. The influx of these cations leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

Downstream signaling is complex and involves the activation of various kinases and phosphatases that regulate AMPA receptor trafficking (insertion and removal from the synaptic membrane) and function. This trafficking is a key mechanism underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Conclusion

The available evidence strongly suggests that this compound functions as a competitive antagonist at AMPA receptors, contrary to the premise of non-competitive antagonism.[1][4][5] This action, coupled with its non-competitive antagonism of NMDA receptors at higher concentrations, contributes to its profile as a glutamate receptor modulator.[1][4] While foundational studies have established this competitive mechanism, a notable lack of detailed, publicly available quantitative data and specific experimental protocols for caroverine's action at the AMPA receptor persists. Further research employing modern electrophysiological and radioligand binding techniques would be invaluable to fully elucidate the binding kinetics and functional antagonism of caroverine at AMPA receptors, providing a more complete picture for drug development professionals and researchers in the field of neuroscience.

References

- 1. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate receptor antagonists for tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbcp.com [ijbcp.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Calcium Channel Blocking Properties of Caroverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine Hydrochloride is a multifaceted pharmaceutical agent with a well-documented history as a spasmolytic and therapeutic for certain inner ear disorders. Its pharmacological profile is distinguished by a dual mechanism of action, functioning as both a calcium channel blocker and an antagonist of glutamate (B1630785) receptors (NMDA and AMPA).[1] This guide provides a comprehensive technical overview of the calcium channel blocking properties of Caroverine, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways. The information is intended to serve as a resource for researchers investigating smooth muscle physiology, calcium channel pharmacology, and the development of novel therapeutics.

Quantitative Data on Caroverine's Inhibitory Activity

The inhibitory effects of Caroverine on calcium-dependent processes have been quantified in various functional assays. The following tables summarize the available data, providing key parameters for its activity on different tissue preparations.

Table 1: Inhibitory Potency of Caroverine in Smooth Muscle Contraction Assays

| Parameter | Value | Tissue Preparation | Agonist/Stimulus | Reference |

| IC₅₀ | 2.4 x 10⁻⁷ M | Guinea Pig Isolated Ileum | Acetylcholine (B1216132) | |

| pA₂ | ~7.0 | Rat Isolated Aorta | External Ca²⁺ (in high K⁺) |

-

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of Caroverine required to inhibit 50% of the maximal contractile response to an agonist.

-

pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of competitive antagonism.

Table 2: Comparative Efficacy of Caroverine in Cardiac Muscle

| Parameter | Caroverine | Verapamil | Tissue Preparation | Agonist/Stimulus | Reference |

| ED₅₀ | 1 x 10⁻⁵ M | 8 x 10⁻⁸ M | Rabbit Atrial Muscle | Electrical Stimulation | [2] |

-

ED₅₀ (Half Maximal Effective Dose): The concentration of a drug that produces 50% of the maximal response, in this case, inhibition of developed tension.[2]

Signaling Pathways

Caroverine's multifaceted nature stems from its ability to modulate two distinct signaling pathways. Its spasmolytic effects are primarily attributed to its calcium channel blocking activity, while its neuroprotective and therapeutic effects in conditions like tinnitus are linked to its glutamate receptor antagonism.

Calcium Channel Blockade and Smooth Muscle Relaxation

Caroverine induces smooth muscle relaxation primarily by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[1] This action directly interferes with the primary mechanism of smooth muscle contraction. The sequence of events is depicted below.

Glutamate Receptor Antagonism

In the central nervous system and inner ear, Caroverine acts as a competitive antagonist at NMDA and AMPA glutamate receptors.[1] This mechanism is central to its neuroprotective effects and its use in treating cochlear synaptic tinnitus, which is thought to arise from glutamate excitotoxicity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the calcium channel blocking properties of this compound.

Isolated Organ Bath Assay for Smooth Muscle Contractility

This in vitro functional assay is a gold standard for assessing the spasmolytic activity of compounds on smooth muscle tissues.

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by depolarization (high K⁺) or receptor agonists (e.g., acetylcholine).

Materials:

-

Tissue: Male Wistar rat (250-300g) thoracic aorta or guinea pig terminal ileum.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Gases: Carbogen (95% O₂ / 5% CO₂).

-

Drugs: this compound, Potassium Chloride (KCl), Acetylcholine Chloride.

-

Equipment: Isolated organ bath system with jacketed tissue chambers, isometric force transducers, data acquisition system, and circulating water bath (37°C).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Carefully dissect the desired tissue (e.g., thoracic aorta) and place it in cold, carbogen-aerated Krebs-Henseleit solution.

-

Clean the tissue of adherent connective and adipose tissue.

-

For aorta, cut into rings of 2-3 mm in width. For ileum, cut segments of 2-3 cm in length and flush the lumen.

-

-

Mounting the Tissue:

-

Suspend the tissue rings or segments in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed holder and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1.0 g for guinea pig ileum, 2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Experimental Workflow:

-

Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue until it returns to baseline tension.

-

Control Contraction: Induce a stable, submaximal contraction using either high KCl (for depolarization-induced contraction) or an agonist like acetylcholine (for receptor-mediated contraction).

-

Caroverine Administration: Once a stable contraction plateau is reached, add Caroverine cumulatively in increasing concentrations to the bath.

-

Data Recording: Record the isometric tension continuously throughout the experiment.

-

-

Data Analysis:

-

Express the relaxation induced by Caroverine as a percentage of the pre-contracted tone.

-

Plot a concentration-response curve for Caroverine's relaxant effect.

-

Calculate the IC₅₀ value from the concentration-response curve using non-linear regression analysis.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli and the inhibitory effects of compounds like Caroverine.

Objective: To quantify the inhibition of agonist-induced increases in [Ca²⁺]i by Caroverine in cultured smooth muscle cells.

Materials:

-

Cells: Primary cultured vascular smooth muscle cells or a suitable cell line (e.g., A7r5).

-

Reagents: Fura-2 AM (acetoxymethyl ester), Pluronic F-127, Probenecid (optional), high-quality anhydrous DMSO.

-

Buffers:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline (pH 7.2-7.4) containing 1-2.5 mM CaCl₂.

-

Ca²⁺-free Buffer: Loading buffer without CaCl₂ and supplemented with 0.5 mM EGTA.

-

-

Equipment: Fluorescence microscope or plate reader capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in black-walled, clear-bottom microplates and culture to the desired confluency (typically 70-90%).

-

-

Fura-2 AM Loading:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in loading buffer. Add Pluronic F-127 (0.02-0.04% w/v) to aid in dye solubilization.

-

Aspirate the culture medium from the cells and wash once with loading buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

De-esterification:

-

After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Add fresh loading buffer and incubate for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.

-

-

Measurement of [Ca²⁺]i:

-

Mount the coverslip on the microscope stage or place the microplate in the reader.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Pre-incubate with Caroverine or vehicle for a defined period.

-

Add the stimulating agent (e.g., high KCl or an agonist) and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i.

-

Calculate the peak increase in the fluorescence ratio in the presence and absence of Caroverine.

-

Determine the percentage inhibition of the calcium response by Caroverine.

-

Conclusion

This compound exhibits significant calcium channel blocking properties, which are fundamental to its spasmolytic effects on smooth muscle. The quantitative data from functional assays, such as those on isolated ileum and aorta, confirm its inhibitory potency. The multifaceted nature of Caroverine, combining L-type calcium channel blockade with glutamate receptor antagonism, presents a unique pharmacological profile.[1] This dual action may offer therapeutic advantages in complex conditions where both calcium influx and glutamatergic signaling are implicated.[1] The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced mechanisms of Caroverine and for the screening and development of new drugs targeting calcium channels and related signaling pathways.

References

Caroverine Hydrochloride: An In-depth Technical Guide to its Antioxidant Activity and Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) Hydrochloride, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug initially recognized for its spasmolytic and neuroprotective properties.[1] Emerging research has highlighted its significant antioxidant capabilities, positioning it as a compound of interest in conditions associated with oxidative stress.[2][3] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Caroverine Hydrochloride, detailing its free radical scavenging mechanisms, relevant quantitative data, and the experimental protocols used for its evaluation.

The primary antioxidant function of this compound is centered on its potent ability to directly scavenge reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical, and to inhibit lipid peroxidation.[1][2][4][5] This guide will delve into the specifics of these mechanisms, offering a valuable resource for researchers investigating its therapeutic potential.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from these studies, providing a clear comparison of its activity against different reactive species.

| Antioxidant Assay | Test System | Key Findings | Reference |

| Hydroxyl Radical (.OH) Scavenging | Fenton System | Extremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [2][3] |

| Superoxide (B77818) Radical (O₂⁻) Scavenging | Xanthine (B1682287)/Xanthine Oxidase System | Low rate constant of reaction: 3 x 10² M⁻¹s⁻¹ (considered of marginal significance) | [2][3] |

| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation confirmed. | [2][3][4] |

| Peroxynitrite (ONOO⁻) Scavenging | Not specified | Efficient in removing peroxynitrite. | [4][5] |

| DPPH Radical Scavenging | Not specified | Mentioned in literature reviews but no specific quantitative data is available for caroverine. | [1] |

| ABTS Radical Scavenging | Not specified | Not mentioned in the reviewed literature. | [1] |

Free Radical Scavenging Mechanisms

The principal antioxidant mechanism of this compound is direct free radical scavenging. Unlike antioxidant compounds that act via enzymatic pathways, caroverine directly interacts with and neutralizes harmful reactive oxygen species.

Dominant Role of Hydroxyl Radical Scavenging

The most significant aspect of this compound's antioxidant profile is its exceptionally high reactivity towards the hydroxyl radical (.OH).[2][3] The hydroxyl radical is the most potent and destructive free radical in biological systems, capable of damaging all types of macromolecules. The near diffusion-controlled reaction rate constant (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) indicates that caroverine is a highly efficient scavenger of this radical.[2][3] This potent scavenging activity is a cornerstone of its antioxidant and protective effects.[2][4][5]

Limited Interaction with Superoxide Radicals

In contrast to its high reactivity with hydroxyl radicals, this compound demonstrates a significantly lower reaction rate with superoxide radicals (O₂⁻).[2][3] The low rate constant suggests that direct scavenging of superoxide is not a major contributor to its overall antioxidant capacity.[2][3]

Inhibition of Lipid Peroxidation

This compound has been shown to suppress lipid peroxidation in liposomal membrane models.[2][4] This indicates that it can protect cellular membranes from the damaging chain reactions initiated by free radicals. The exact mechanism of this inhibition is likely linked to its potent hydroxyl radical scavenging, as these radicals are strong initiators of lipid peroxidation.

Peroxynitrite Scavenging

Research also indicates that this compound is effective at removing peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species.[4][5] This further broadens its protective antioxidant profile.

Signaling Pathways

Currently, there is no scientific literature available that details specific interactions of this compound with antioxidant-related signaling pathways, such as the Keap1-Nrf2 pathway.[1] The established mechanism of its antioxidant action is through direct scavenging of free radicals.[1]

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound's antioxidant properties are not exhaustively detailed in the literature, this section provides generalized, standard protocols for the key in vitro antioxidant assays relevant to the findings.

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay evaluates the capacity of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.[1]

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is utilized to generate hydroxyl radicals. A detection molecule, such as deoxyribose, is degraded by the hydroxyl radicals, forming products that create a colored complex with thiobarbituric acid (TBA). The antioxidant competes with the detection molecule for the hydroxyl radicals, thereby reducing color formation.[1]

-

Materials:

-

This compound solution (various concentrations)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Ferrous salt (e.g., FeSO₄)

-

EDTA

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, FeSO₄-EDTA, deoxyribose, and various concentrations of this compound.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[6]

-

Stop the reaction by adding TCA and TBA.[6]

-

Heat the mixture in a boiling water bath to develop the color.[6]

-

Cool the samples and measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).[6]

-

The percentage of hydroxyl radical scavenging activity is calculated relative to a control without the antioxidant.

-

Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase system.[1]

-

Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting color formation.[1]

-

Materials:

-

This compound solution (various concentrations)

-

Phosphate buffer (e.g., pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

Nitroblue tetrazolium (NBT) solution

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, NBT, and varying concentrations of this compound.[6]

-

Initiate the reaction by adding the xanthine oxidase solution.[6]

-

Incubate at room temperature for a specified time (e.g., 20 minutes).[6]

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).[6]

-

The percentage of superoxide radical scavenging activity is calculated relative to a control.

-

Lipid Peroxidation Inhibition Assay (Liposomal-Based)

This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a liposomal membrane model.[1]

-

Principle: Liposomes, artificial vesicles made of a lipid bilayer, are subjected to free radical-induced peroxidation. The extent of peroxidation is often quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. An antioxidant will inhibit this process, leading to lower levels of MDA.[1]

-

Materials:

-

Phospholipids (e.g., phosphatidylcholine) for liposome (B1194612) preparation

-

Buffer (e.g., Tris-HCl)

-

Free radical initiator (e.g., AAPH or Fe²⁺/ascorbate)

-

This compound solution of varying concentrations

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer or fluorometer

-

-

Protocol:

-

Prepare liposomes from phospholipids.

-

Incubate the liposome suspension with different concentrations of this compound.

-

Induce lipid peroxidation by adding the free radical initiator.

-

Incubate the mixture at 37°C for a specified duration.

-

Stop the reaction and measure the extent of lipid peroxidation by quantifying MDA formation using the TBARS assay.

-

For the TBARS assay, add TCA and TBA to the reaction mixture, heat, and then measure the absorbance or fluorescence of the resulting pink chromogen.[6]

-

The percentage of lipid peroxidation inhibition is calculated relative to a control.

-

References

- 1. benchchem.com [benchchem.com]

- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Caroverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Caroverine Hydrochloride. It includes detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and its molecular signaling pathways.

Chemical Synthesis of this compound

The synthesis of Caroverine is a two-step process that involves the formation of a quinoxalinone core, followed by N-alkylation to yield the Caroverine base. The base is then converted to its hydrochloride salt.

Step 1: Synthesis of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one

The initial step involves the condensation of o-phenylenediamine (B120857) with an α-keto ester, ethyl 4-methoxyphenylpyruvate, to form the quinoxalinone heterocyclic system.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl 4-methoxyphenylpyruvate (1 equivalent) in glacial acetic acid.[1]

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The resulting solid is filtered, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from ethanol (B145695) to yield 3-(4-methoxybenzyl)quinoxalin-2(1H)-one.[1]

Syntheses of various quinoxalinone derivatives have been reported with yields ranging from good to excellent (70-99%).[2][3]

Step 2: Synthesis of Caroverine Base (1-(2-(diethylamino)ethyl)-3-(4-methoxybenzyl)quinoxalin-2(1H)-one)

The second step is the N-alkylation of the quinoxalinone intermediate with 2-chloro-N,N-diethylethanamine hydrochloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.[1]

-

Alkylation: After stirring for 30 minutes, add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) to the reaction mixture.[1]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Caroverine base can be purified by column chromatography on silica (B1680970) gel.[1]

Step 3: Conversion to this compound

The purified Caroverine base is converted to its hydrochloride salt to improve its solubility and stability for pharmaceutical applications.

General Experimental Protocol:

-

Dissolution: Dissolve the purified Caroverine base in a suitable anhydrous organic solvent, such as ethanol or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) in a stoichiometric amount.

-

Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture.

-

Isolation and Drying: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield pure this compound.

Caption: Synthetic workflow for this compound.

Purification and Analysis

The purity of this compound is crucial for its safety and efficacy. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for its analysis.

Stability-Indicating RP-HPLC Method

A validated RP-HPLC method can be used to determine the purity of Caroverine in bulk and pharmaceutical dosage forms and to monitor its stability.

| Parameter | Specification |

| Column | Shimpack CLC-ODC (C18) |

| Mobile Phase | Acetonitrile and Buffer Solution (30:70) pH 4.9 |

| Flow Rate | 1 mL/min |

| Detection | UV at 225 nm |

| Linearity Range | 2-150 µg/mL (R² > 0.998) |

| Limit of Detection (LOD) | 0.068 µg/mL |

| Limit of Quantification (LOQ) | 0.201 µg/mL |

Table 1: RP-HPLC Method Parameters for Caroverine Analysis.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Caroverine is subjected to various stress conditions to evaluate the formation of degradation products.

Experimental Protocols for Forced Degradation:

-

Acid Hydrolysis: 5.0 N HCl at 70°C for 30 minutes.[4]

-

Alkali Hydrolysis: 0.1 N NaOH at 70°C for 30 minutes.[4]

-

Oxidative Degradation: 3.0% H₂O₂ at 70°C for 30 minutes.[4]

-

Thermal Degradation: 105°C for 24 hours.[4]

-

Photolytic Degradation: Exposure to light at 200 W for 24 hours.[4]

-

Humidity: 95% RH for 48 hours.[4]

| Stress Condition | Observation |

| Acid Hydrolysis | No additional peaks observed in the chromatogram. |

| Alkali Hydrolysis | No additional peaks observed in the chromatogram. |

| Oxidative Degradation | A prominent degradation of almost 31.06% was observed, with minor and major degradation peaks appearing in the chromatogram.[1] |

| Thermal Degradation | No additional peaks observed in the chromatogram. |

| Photolytic Degradation | No additional peaks observed in the chromatogram. |

Table 2: Summary of Forced Degradation Studies of Caroverine.[1][4]

Stability Comparison of Caroverine Forms

A study comparing the stability of Caroverine base, hydrochloride, and fumarate (B1241708) salts when exposed to UV light demonstrated that the hydrochloride salt is less stable than the base.

| Irradiation Time (hours) | % Unchanged Caroverine Base | % Unchanged this compound |

| 1 | 99.00 | 98.38 |

| 2 | 98.85 | 97.46 |

| 3 | 98.52 | 96.42 |

| 5 | 97.28 | 93.63 |

| 7 | 95.64 | 92.28 |

| 9 | 93.93 | 88.39 |

| 12 | 92.70 | 86.00 |

| 16 | 91.08 | 80.93 |

| 33 | 81.19 | 63.89 |

| 36 | 79.90 | 58.10 |

| 40 | 76.73 | 56.30 |

Table 3: Stability of 2% Methanolic Solutions of Caroverine Forms under UV Irradiation at 30°C.[2]

Molecular Signaling Pathways of Caroverine

Caroverine exhibits its therapeutic effects through a multi-target mechanism of action, primarily involving the modulation of glutamate (B1630785) receptors and calcium channels in the central nervous system.[5]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 4. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Caroverine Hydrochloride's Effects on Inner Ear Hair Cell Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) excitotoxicity is a primary mechanism implicated in sensorineural hearing loss and tinnitus, resulting from overstimulation of glutamate receptors at the synapse between inner hair cells (IHCs) and spiral ganglion neurons. This overactivation leads to a cascade of events, including excessive calcium influx, generation of reactive oxygen species (ROS), and ultimately, neuronal damage and hair cell death. Caroverine (B1668455) hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a promising otoprotective agent due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of Caroverine's effects on inner ear hair cell excitotoxicity, detailing its mechanisms, relevant experimental protocols, and available data.

Core Mechanisms of Action

Caroverine hydrochloride exerts its protective effects on inner ear hair cells through a combination of pharmacological activities:

-

Glutamate Receptor Antagonism: Caroverine acts as a competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors in the inner ear.[1][2][3] At higher concentrations, it exhibits non-competitive NMDA receptor antagonism.[3] By blocking these receptors, Caroverine directly counteracts the initial trigger of the excitotoxic cascade.

-

Calcium Channel Blockade: As a calcium-blocking agent, Caroverine helps to mitigate the excessive intracellular calcium influx that is a hallmark of glutamate excitotoxicity.[1] This action helps to maintain cellular homeostasis and prevent the activation of calcium-dependent apoptotic pathways.

-

Antioxidant Activity: Caroverine has been shown to possess antioxidant properties, effectively scavenging free radicals.[4][5][6] This is crucial in mitigating the secondary damage caused by oxidative stress, a significant contributor to hair cell and neuronal demise in excitotoxicity.[4][5]

These combined actions make Caroverine a potent agent for protecting the delicate structures of the inner ear from excitotoxic damage.

Signaling Pathways

The protective effects of Caroverine against excitotoxicity can be visualized through the following signaling pathway. Overstimulation of IHCs leads to excessive glutamate release, which in turn activates postsynaptic AMPA and NMDA receptors, causing a massive influx of Ca2+ and Na+. This leads to mitochondrial dysfunction and the production of ROS, ultimately triggering apoptosis. Caroverine intervenes by blocking the initial glutamate receptor activation and subsequent calcium influx, and by scavenging the damaging ROS.

Mechanism of Caroverine in mitigating excitotoxicity.

Quantitative Data

While direct in vitro dose-response data for Caroverine's protection of inner ear hair cells from excitotoxicity is not extensively available in public literature, data from in vivo and clinical studies provide evidence of its efficacy.

| Study Type | Model/Population | Caroverine Administration | Key Findings | Reference(s) |

| In Vivo | Guinea Pig | Local application on the round window membrane | Significantly higher perilymph concentrations of Caroverine compared to systemic administration. Transient and fully reversible effects on hearing. | [7] |

| In Vivo | Rat | Subcutaneous delivery via osmotic pump (1.44 mg/rat over 72h) | Significantly protected the cochlea against impulse noise trauma. | [6] |

| Clinical Trial | Human patients with cochlear-synaptic tinnitus (n=60) | Single intravenous infusion | 63.3% of patients in the Caroverine group responded to therapy immediately after infusion, compared to 0% in the placebo group. | [3] |

| Clinical Trial | Human patients with mild cochlear synaptic tinnitus (n=60) | Oral administration (40mg, twice daily for 90 days) | 53.3% overall reduction in tinnitus in the Caroverine-treated group. | [4] |

| In Vitro (Antioxidant Activity) | Chemical assays | N/A | Rate constant for scavenging hydroxyl radicals (•OH) is extremely high (k=1.9 x 10¹⁰ M⁻¹s⁻¹). | [8] |

Experimental Protocols

Cochlear Explant Culture for Excitotoxicity Studies

This protocol describes the establishment of organotypic cultures of the organ of Corti to study the effects of Caroverine on excitotoxicity.

Workflow:

Experimental workflow for cochlear explant excitotoxicity assay.

Detailed Methodology:

-

Cochlear Dissection:

-

Euthanize neonatal mice or rats (Postnatal day 3-5) following approved animal care protocols.

-

Dissect the temporal bones and immerse them in cold Hanks' Balanced Salt Solution (HBSS).

-

Under a dissecting microscope, carefully remove the cochlear capsule to expose the organ of Corti.

-

Gently separate the organ of Corti from the spiral ganglion and stria vascularis.

-

-

Explant Culture:

-

Place the dissected organ of Corti onto coverslips pre-coated with an extracellular matrix (e.g., Matrigel or collagen).

-

Culture the explants in a suitable medium (e.g., DMEM/F12 supplemented with B27, N2, and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

-

-

Drug Treatment and Excitotoxicity Induction:

-

After 24 hours of stabilization in culture, replace the medium with fresh medium containing various concentrations of this compound for a pre-treatment period (e.g., 1-2 hours).

-

Introduce an excitotoxic agent, such as kainic acid (e.g., 0.5 mM for 2 hours) or AMPA, to the culture medium.

-

Following the excitotoxic insult, wash the explants and return them to the Caroverine-containing medium for an extended incubation period (e.g., 24-48 hours).

-

-

Assessment of Hair Cell Survival and Synaptic Integrity:

-

Fix the explants with 4% paraformaldehyde.

-

Perform immunofluorescence staining using antibodies against hair cell markers (e.g., Myosin VIIa) and synaptic markers (e.g., CtBP2 for presynaptic ribbons and GluA2/3 for postsynaptic receptors).

-

Image the stained explants using confocal microscopy.

-

Quantify the number of surviving inner and outer hair cells and the number of intact synaptic puncta per inner hair cell.

-

Electrophysiological Recording of Glutamate Receptor Currents

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the effect of Caroverine on AMPA and NMDA receptor-mediated currents in isolated spiral ganglion neurons.

Detailed Methodology:

-

Cell Preparation:

-

Isolate spiral ganglion neurons from neonatal rodents and culture them for several days to allow for neurite outgrowth and expression of glutamate receptors.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Perfuse the neuron with an external solution containing a glutamate receptor agonist (e.g., NMDA and glycine, or AMPA) to evoke an inward current.

-

Record the baseline current in response to the agonist.

-

-

Caroverine Application:

-

Co-apply Caroverine at various concentrations with the glutamate receptor agonist.

-

Record the current in the presence of Caroverine to determine its inhibitory effect.

-

Construct a dose-response curve to calculate the IC₅₀ of Caroverine for the specific glutamate receptor subtype.

-

Intracellular Calcium Imaging

This protocol describes the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in hair cells during an excitotoxic challenge and the modulatory effect of Caroverine.

Detailed Methodology:

-

Preparation and Dye Loading:

-

Use either isolated hair cells or cochlear explants.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Imaging and Stimulation:

-

Mount the preparation on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence recording.

-

Perfuse the cells with a solution containing a glutamate agonist to induce calcium influx.

-

Record the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i.

-

-

Caroverine Treatment:

-

Pre-incubate the cells with Caroverine before applying the glutamate agonist and continue to co-apply during stimulation.

-

Measure the change in fluorescence in the presence of Caroverine to quantify its inhibitory effect on glutamate-induced calcium influx.

-

Conclusion

This compound demonstrates significant potential as an otoprotective agent against excitotoxicity in the inner ear. Its multifaceted mechanism of action, targeting glutamate receptors, calcium channels, and oxidative stress, provides a comprehensive approach to mitigating the cellular damage that leads to hearing loss and tinnitus. While in vivo and clinical data support its efficacy, further in vitro and ex vivo studies are warranted to fully elucidate its dose-dependent protective effects at the cellular level and to optimize its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the promising otoprotective properties of Caroverine.

References

- 1. Protection of cochlear synapses from noise-induced excitotoxic trauma by blockade of Ca2+-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Neuroprotective properties of Caroverine Hydrochloride in preclinical models

An In-depth Technical Guide to the Neuroprotective Properties of Caroverine (B1668455) Hydrochloride in Preclinical Models

Introduction

Caroverine is a quinoxaline (B1680401) derivative originally developed and clinically used in some countries as a spasmolytic agent for smooth muscle relaxation.[1][2] Over time, extensive research has unveiled its multifaceted pharmacological profile, highlighting significant neuroprotective capabilities.[3][4] This has positioned Caroverine as a promising therapeutic candidate for conditions involving neuronal damage, particularly those stemming from excitotoxicity and oxidative stress, such as tinnitus, hearing loss, and potentially other neurodegenerative disorders.[1][5] This technical guide provides a comprehensive overview of the preclinical evidence supporting Caroverine's neuroprotective effects, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy.

Core Mechanisms of Neuroprotection

Caroverine's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic combination of activities targeting key pathways in neuronal injury.[5][6] Its ability to modulate glutamate (B1630785) excitotoxicity, regulate calcium homeostasis, and mitigate oxidative stress forms the foundation of its therapeutic potential.[1][2]

Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, but its over-activation leads to a pathological process known as excitotoxicity, a common pathway in many neurological disorders.[7][8][9] Caroverine provides neuroprotection by acting as a potent antagonist at two major subtypes of ionotropic glutamate receptors:

-

NMDA Receptor Antagonism: Caroverine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][5] By blocking these receptors, it modulates glutamate activity, preventing the excessive influx of calcium ions that triggers downstream neurotoxic cascades and neuronal death.[1][5][6]

-

AMPA Receptor Antagonism: It also exhibits competitive antagonism at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][10] This dual antagonism of both NMDA and AMPA receptors provides a more comprehensive blockade of the glutamatergic excitotoxic pathway.[5][11]

Calcium Channel Blockade

Excessive intracellular calcium is a central mediator of neuronal cell death.[8] In addition to blocking glutamate receptor-associated channels, Caroverine directly inhibits voltage-gated calcium channels.[5] Specifically, it is known to block L-type and N-type voltage-gated calcium channels, providing an additional, crucial mechanism to prevent intracellular calcium overload and subsequent neuronal damage.[2][5][12]

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is deeply implicated in neurodegenerative processes.[10] Caroverine has demonstrated significant antioxidant capabilities.[1][6] It effectively scavenges free radicals, with a particularly high reaction rate against destructive hydroxyl radicals (.OH).[10] This action protects neurons from oxidative damage and lipid peroxidation, preserving cellular integrity.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Caroverine and a typical experimental workflow for its preclinical evaluation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key preclinical studies investigating Caroverine's neuroprotective properties.

Table 1: In Vitro Models of Neuroprotection

| Model System | Neurotoxic Insult | Caroverine Concentrations | Key Outcome Measure | Reference |

| Primary Cortical Neurons | NMDA (100 µM) or Glutamate (50 µM) | 1, 10, 50, 100 µM | Assessment of neuroprotection (e.g., cell viability) at 24 hours | [5] |

Table 2: In Vivo Models of Neuroprotection

| Animal Model | Condition Investigated | Administration Method & Dosage | Key Quantitative Outcomes | Reference |

| Guinea Pig | Cochlear Glutamate Receptor Activity | Microiontophoretic application | Enduring but reversible antagonism of glutamate-induced membrane depolarization. No effect on acetylcholine (B1216132) response. | [7] |

| Guinea Pig | Noise-Induced Hearing Loss | Local application to the round window membrane (110 dB SPL for 1h) | Significant protection of cochlear function as measured by Auditory Brainstem Response (ABR) threshold shifts. | [13] |

| Healthy Humans | Hypoxic Hypoxidosis | Single oral doses of 40, 80, and 120 mg | Attenuated hypoxia-induced vigilance decrement (EEG) and mitigated deterioration in memory and attention. | [14] |

Detailed Experimental Protocols

Reproducibility is critical in preclinical research. This section details the methodologies employed in representative studies.

Protocol 1: In Vitro Excitotoxicity Assay in Primary Neuronal Cultures[5]

-

Cell Culture:

-

Primary cortical neurons are harvested from embryonic day 18 rat fetuses.

-

Neurons are cultured in Neurobasal medium supplemented with B27 and L-glutamine.

-

Cultures are maintained for 7-10 days to allow for maturation before experimentation.

-

-

Excitotoxicity Induction and Treatment:

-

Mature neuronal cultures are pre-treated with varying concentrations of Caroverine (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Excitotoxicity is induced by exposing the neurons to NMDA (100 µM) or Glutamate (50 µM) for 30 minutes in a controlled environment.

-

The NMDA/Glutamate-containing medium is removed and replaced with fresh, drug-free culture medium.

-

The plates are incubated for an additional 24 hours.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells into the culture medium.

-

Morphological Analysis: Neuronal morphology is examined via microscopy to assess features of cell death such as neurite breakdown and cell body shrinkage.

-

Protocol 2: In Vivo Guinea Pig Model of Cochlear Neuroprotection[13][15]

-

Animal Model:

-

Adult albino guinea pigs with normal Preyer's reflex are used.

-

-

Induction of Cochlear Damage:

-

Animals are anesthetized, and baseline auditory function is established via Auditory Brainstem Response (ABR) measurements.

-

Noise-induced trauma is initiated by exposing one ear to a specific frequency band of noise (e.g., one-third-octave band centered at 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for a sustained period (e.g., 1 hour).

-

-

Drug Administration:

-

Caroverine is administered locally to the inner ear. This is achieved by surgically exposing the middle ear cavity and applying a Caroverine-soaked gelfoam or a direct solution onto the round window membrane. This method ensures high local drug concentration while minimizing systemic exposure.[13][15]

-

-

Assessment of Otoprotection:

-

ABR thresholds are measured again at various time points post-exposure (e.g., immediately after, 24 hours, 7 days) to assess the degree of hearing loss and the protective effect of Caroverine.

-

A smaller threshold shift in the Caroverine-treated group compared to the control group indicates a significant protective effect on cochlear function.[13]

-

Conclusion

Preclinical data robustly supports the neuroprotective properties of Caroverine Hydrochloride. Its unique, multifaceted mechanism of action—combining antagonism of both NMDA and AMPA glutamate receptors, blockade of voltage-gated calcium channels, and potent antioxidant activity—positions it as a compelling candidate for treating pathologies underpinned by excitotoxicity and oxidative stress.[1][5][6][10] Studies in both in vitro excitotoxicity models and in vivo models of cochlear injury have demonstrated its efficacy in preserving neuronal function and viability.[5][7][13] While the majority of preclinical work has focused on its otoprotective effects, the fundamental nature of its mechanisms suggests a broader potential for therapeutic intervention in other acute and chronic neurodegenerative conditions.[5][7] Further research is warranted to explore these applications and translate the promising preclinical findings into clinical benefits.

References

- 1. What is Caroverine used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. tinnitusjournal.com [tinnitusjournal.com]

- 4. Topical administration of Caroverine in somatic tinnitus treatment: proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 7. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development history of Caroverine as a therapeutic agent

An In-depth Technical Guide on the Discovery and Development of a Multifaceted Therapeutic Agent

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, has traversed a remarkable developmental journey, originating as a smooth muscle relaxant and evolving into a potential neuroprotective agent for conditions such as tinnitus. This technical guide delineates the history of Caroverine's discovery, its intricate mechanism of action, and the pivotal preclinical and clinical studies that have shaped its therapeutic applications. Initially synthesized and developed by the Austrian pharmaceutical company Donau-Pharmazie for its spasmolytic properties, Caroverine's therapeutic potential was later expanded by the discovery of its multifaceted pharmacological profile. This includes calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and antioxidant effects. This document provides a comprehensive overview of the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes complex signaling pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.

Discovery and Early Development as a Spasmolytic Agent

The story of Caroverine begins in the mid-20th century with its development by Donau-Pharmazie G.m.b.H. in Austria. The initial research focused on synthesizing novel compounds with spasmolytic properties for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.

Initial Synthesis and Chemical Characterization

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in Swiss patent CH513884A, filed in 1967 by Donau-Pharmazie. This patent detailed the synthesis of a series of tetrahydro-quinoxalin-2-ones, including the compound that would become known as Caroverine. A subsequent Canadian patent (CA1037477A) in 1978 described the preparation of Caroverine fumarate, a more stable salt form of the drug, which was marketed under the trade name "Spasmium".[1]